molecular formula C11H9NO4 B565879 2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid CAS No. 1152495-80-1

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid

Cat. No.: B565879
CAS No.: 1152495-80-1
M. Wt: 219.196
InChI Key: LLHKCHYHZJTZGR-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of oxoindoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid typically involves the reaction of 1-methyl-2-oxoindoline with glyoxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, such as apoptosis and cell cycle regulation. By modulating these pathways, the compound exerts its biological effects, including anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    2-Oxoindoline-3-acetic acid: Similar in structure but lacks the methyl group at the 1-position.

    1-Methyl-2-oxoindoline-3-acetic acid: Similar but with a different substitution pattern on the indoline ring.

    2-(1-Methyl-2-oxoindolin-5-yl)acetic acid: Similar but lacks the oxo group at the 2-position.

Uniqueness

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1-methyl-2-oxo-3H-indol-5-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-12-8-3-2-6(10(14)11(15)16)4-7(8)5-9(12)13/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHKCHYHZJTZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid
Reactant of Route 2
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid
Reactant of Route 3
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid
Reactant of Route 4
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid
Reactant of Route 5
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid
Reactant of Route 6
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid

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